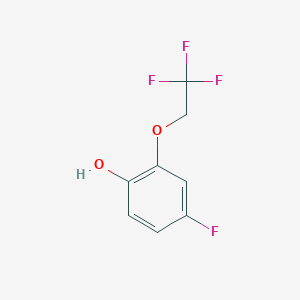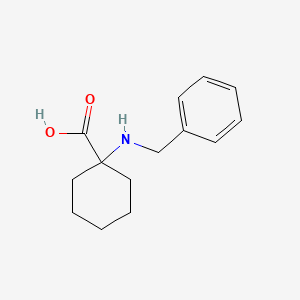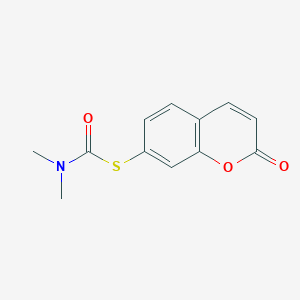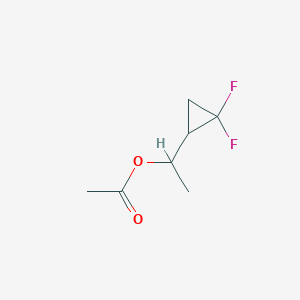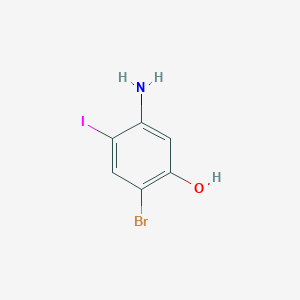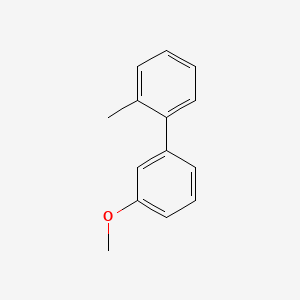
3-Methoxy-2'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol It is a biphenyl derivative where a methoxy group is attached to the third position and a methyl group to the second position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of 3-Methoxy-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions
3-Methoxy-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of partially or fully hydrogenated biphenyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
3-Methoxy-2’-methyl-1,1’-biphenyl has several applications in scientific research:
作用機序
The mechanism of action of 3-Methoxy-2’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Methyl-1,1’-biphenyl: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxy-1,1’-biphenyl: Lacks the methyl group, leading to variations in its chemical behavior and applications.
4-Methoxy-2’-methyl-1,1’-biphenyl:
Uniqueness
3-Methoxy-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
1-methoxy-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H14O/c1-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15-2/h3-10H,1-2H3 |
InChIキー |
VFBNCHIKVGMGHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


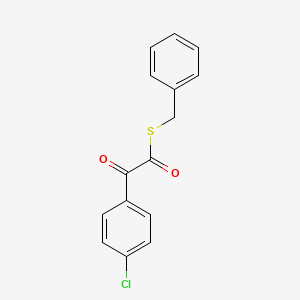

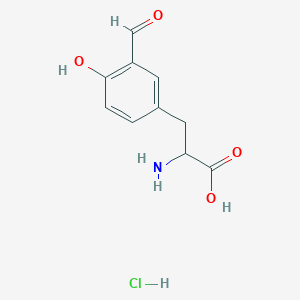

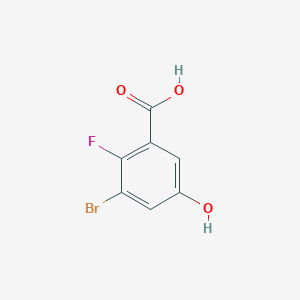
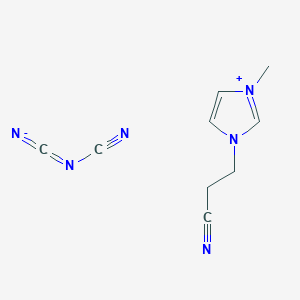
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
